3-{[({2,2,2-Trichloro-1-[(2-nitrobenzoyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[({2,2,2-Trichloro-1-[(2-nitrobenzoyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid is a complex organic compound with a molecular formula of C20H20Cl3N3O4S
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[({2,2,2-Trichloro-1-[(2-nitrobenzoyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Trichloromethyl Intermediate: This involves the reaction of a suitable trichloromethyl precursor with an amine to form the trichloromethyl amine intermediate.
Introduction of the Nitrobenzoyl Group: The intermediate is then reacted with 2-nitrobenzoyl chloride under basic conditions to introduce the nitrobenzoyl group.
Formation of the Carbonothioyl Intermediate: The resulting compound is then reacted with carbon disulfide and a suitable amine to form the carbonothioyl intermediate.
Final Coupling with Benzoic Acid: The final step involves coupling the carbonothioyl intermediate with benzoic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-{[({2,2,2-Trichloro-1-[(2-nitrobenzoyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas and a palladium catalyst.
Reduction: The trichloromethyl group can be reduced to a methyl group using strong reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms in the trichloromethyl group can be substituted with other nucleophiles such as hydroxide ions or amines.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, amines.
Major Products Formed
Oxidation: Formation of the corresponding amine derivative.
Reduction: Formation of the methyl derivative.
Substitution: Formation of substituted derivatives with various nucleophiles.
Scientific Research Applications
Biology: Potential use as a biochemical probe to study enzyme interactions and protein modifications.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-{[({2,2,2-Trichloro-1-[(2-nitrobenzoyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid involves its interaction with specific molecular targets. The trichloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The nitrobenzoyl group can undergo reduction to form reactive intermediates that further interact with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-{[({2,2,2-Trichloro-1-[(4-ethylphenoxy)acetyl]amino}ethyl}amino)carbonothioyl]amino}benzoic acid
- 3-{[({2,2,2-Trichloro-1-[(2,2-dimethylpropanoyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid
- 3-{[({2,2,2-Trichloro-1-[(propionylamino)ethyl}amino)carbonothioyl]amino}benzoic acid
Uniqueness
The uniqueness of 3-{[({2,2,2-Trichloro-1-[(2-nitrobenzoyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid lies in its combination of the trichloromethyl, nitrobenzoyl, and benzoic acid moieties. This combination imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Properties
Molecular Formula |
C17H13Cl3N4O5S |
---|---|
Molecular Weight |
491.7 g/mol |
IUPAC Name |
3-[[2,2,2-trichloro-1-[(2-nitrobenzoyl)amino]ethyl]carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C17H13Cl3N4O5S/c18-17(19,20)15(22-13(25)11-6-1-2-7-12(11)24(28)29)23-16(30)21-10-5-3-4-9(8-10)14(26)27/h1-8,15H,(H,22,25)(H,26,27)(H2,21,23,30) |
InChI Key |
ROYRRLXVBMHJCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=CC(=C2)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.